Piperidolate Hydrochloride

Description

Properties

IUPAC Name |

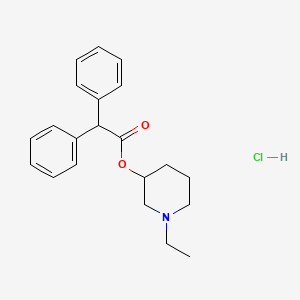

(1-ethylpiperidin-3-yl) 2,2-diphenylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO2.ClH/c1-2-22-15-9-14-19(16-22)24-21(23)20(17-10-5-3-6-11-17)18-12-7-4-8-13-18;/h3-8,10-13,19-20H,2,9,14-16H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBGWCEWDAHDPEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC(C1)OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

82-98-4 (Parent) | |

| Record name | Piperidolate hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6045292 | |

| Record name | Crapinon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129-77-1 | |

| Record name | Piperidolate hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperidolate hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidolate hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758193 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperidolate hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4349 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Crapinon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperidolate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.514 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPERIDOLATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57UA660ILV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Piperidolate Hydrochloride mechanism of action on muscarinic receptors

An In-depth Technical Guide: Piperidolate Hydrochloride's Mechanism of Action on Muscarinic Receptors

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is an anticholinergic agent that functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1] Its primary therapeutic action is the reduction of smooth muscle contractility and fluid secretion, particularly in the gastrointestinal tract, by blocking the action of the neurotransmitter acetylcholine.[1][2] This guide provides a detailed examination of its mechanism of action, the signaling pathways it inhibits, and the standard experimental protocols used to characterize such an antagonist.

Core Mechanism of Action: Muscarinic Receptor Antagonism

The fundamental mechanism of this compound is its reversible, competitive antagonism at the five subtypes of muscarinic acetylcholine receptors (M1-M5).[1][3] These G-protein coupled receptors (GPCRs) are integral to the parasympathetic nervous system, regulating a wide array of physiological functions.[3] Piperidolate binds to these receptors without initiating a cellular response, thereby preventing acetylcholine from binding and activating the receptor. This blockade effectively dampens parasympathetic nervous system activity.[1] Common effects stemming from this widespread antagonism include dry mouth, blurred vision, and constipation.[1]

Quantitative Profile of Receptor Interaction

A thorough understanding of a drug's mechanism requires quantitative data on its binding affinity and functional potency at each receptor subtype. While this compound is established as a muscarinic antagonist[4][5], specific, comparative quantitative binding data (e.g., Ki, IC50) across all five human muscarinic receptor subtypes was not available in the reviewed literature. For a complete pharmacological profile, such data would be presented as follows.

Table 1: Pharmacological Profile of this compound at Human Muscarinic Receptors

| Receptor Subtype | Coupling | Assay Type | Parameter | Value |

|---|---|---|---|---|

| M1 | Gq/11 | Radioligand Binding | Ki | Data Not Available |

| M2 | Gi/o | Radioligand Binding | Ki | Data Not Available |

| M3 | Gq/11 | Radioligand Binding | Ki | Data Not Available |

| M4 | Gi/o | Radioligand Binding | Ki | Data Not Available |

| M5 | Gq/11 | Radioligand Binding | Ki | Data Not Available |

| M3 | Gq/11 | Calcium Mobilization | IC50 | Data Not Available |

Ki (Inhibitory Constant): A measure of the binding affinity of the antagonist. IC50 (Half-maximal Inhibitory Concentration): The concentration of antagonist required to inhibit 50% of the agonist-induced response.

Blockade of Muscarinic Signaling Pathways

This compound exerts its effects by inhibiting the two primary signaling cascades initiated by muscarinic receptor activation.

4.1 Gq/11 Pathway (M1, M3, M5 Receptors) The M1, M3, and M5 receptor subtypes preferentially couple to Gq/11 proteins.[6][7][8] Agonist binding activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[2][9] Piperidolate blocks the initial receptor activation, thereby preventing these downstream events.

Caption: Blockade of the Gq/11 pathway by Piperidolate HCl at M1, M3, and M5 receptors.

4.2 Gi/o Pathway (M2, M4 Receptors) The M2 and M4 receptors couple to Gi/o proteins, which inhibit the enzyme adenylyl cyclase.[2][6] This action leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP), which in turn reduces the activity of protein kinase A (PKA).[6] Piperidolate's antagonism at these receptors prevents this inhibitory signal.

Caption: Blockade of the Gi/o pathway by Piperidolate HCl at M2 and M4 receptors.

Key Experimental Protocols

The characterization of muscarinic antagonists like this compound relies on standardized in vitro assays.

5.1 Radioligand Binding Assay (for Affinity Determination) This assay quantifies the affinity (Ki) of a compound for a receptor.[10]

-

Objective: To determine the concentration of this compound that binds to 50% of the muscarinic receptors.

-

Methodology:

-

Membrane Preparation: Membranes are prepared from cells (e.g., CHO-K1) stably expressing a single subtype of human muscarinic receptor.[11]

-

Competitive Binding: A constant, low concentration of a radiolabeled muscarinic antagonist (e.g., [3H]N-methylscopolamine) is incubated with the receptor-containing membranes.[12][13]

-

Test Compound Addition: Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptor.

-

Equilibration: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes and any bound radioligand. Unbound radioligand is washed away.[12]

-

Quantification: Radioactivity retained on the filters is measured using a liquid scintillation counter.[12]

-

Analysis: The data is used to calculate the IC50, which is then converted to the Ki value using the Cheng-Prusoff equation.

-

Caption: Workflow for determining antagonist binding affinity.

5.2 Calcium Mobilization Assay (for Functional Antagonism) This assay measures a compound's ability to block the functional response of Gq-coupled receptors.[14]

-

Objective: To determine the concentration of this compound required to inhibit the agonist-induced calcium response.

-

Methodology:

-

Cell Plating: Cells expressing a Gq-coupled muscarinic receptor (e.g., M3) are seeded in a multi-well plate.[15]

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2, Fluo-4).[16][17]

-

Antagonist Pre-incubation: Cells are incubated with varying concentrations of this compound.

-

Agonist Stimulation: A fixed concentration of a muscarinic agonist (e.g., acetylcholine, carbachol) is added to stimulate the receptors.[16]

-

Signal Detection: The resulting change in intracellular calcium is measured as a change in fluorescence using a specialized plate reader (e.g., a FlexStation).[16]

-

Analysis: Concentration-response curves are generated to determine the IC50 of this compound for inhibiting the agonist response.

-

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 8. Gq alpha subunit - Wikipedia [en.wikipedia.org]

- 9. Reactome | Muscarinic Acetylcholine Receptor M3 activates Gq [reactome.org]

- 10. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. AID 141176 - Binding affinity against Muscarinic acetylcholine receptor M1 expressed in CHO-K1 cells - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Muscarinic Receptors as Model Targets and Antitargets for Structure-Based Ligand Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Muscarinic receptor subtypes in human and rat colon smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Magic™ In Vitro Cell based Muscarinic Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

- 15. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Muscarinic M3 Receptor Assay with Frozen CHO Cells on FlexStation 3 Reader [moleculardevices.com]

- 17. Apparent noncompetitive antagonism of muscarinic receptor mediated Ca2+ mobilization by some muscarinic antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Anticholinergic Properties of Piperidolate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mechanism of Action: Muscarinic Receptor Antagonism

Piperidolate hydrochloride exerts its pharmacological effects by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). Acetylcholine (ACh), a primary neurotransmitter of the parasympathetic nervous system, plays a crucial role in regulating a wide array of involuntary bodily functions, including smooth muscle contraction, glandular secretion, and heart rate.

There are five genetically distinct subtypes of muscarinic receptors (M1, M2, M3, M4, and M5), which are G-protein coupled receptors (GPCRs) that mediate the various effects of acetylcholine throughout the body. This compound, by binding to these receptors without activating them, prevents acetylcholine from binding and initiating downstream signaling cascades. This blockade of parasympathetic stimulation leads to a reduction in smooth muscle tone and secretions, which is the basis for its therapeutic use in conditions characterized by gastrointestinal hypermotility and spasms.

Quantitative Analysis of Anticholinergic Activity

A thorough understanding of the anticholinergic profile of a compound like this compound requires quantitative data on its binding affinity and functional antagonism at each muscarinic receptor subtype. The primary methods for obtaining this data are radioligand binding assays and functional assays such as Schild analysis.

Muscarinic Receptor Binding Affinity

Radioligand competition binding assays are the gold standard for determining the affinity of a compound for a specific receptor. This in vitro technique measures the ability of an unlabeled drug (the competitor, in this case, this compound) to displace a radiolabeled ligand that is known to bind with high affinity to the target receptor. The results are typically expressed as the inhibitor concentration that displaces 50% of the specific binding of the radioligand (IC50), which can then be used to calculate the equilibrium dissociation constant (Ki). A lower Ki value indicates a higher binding affinity.

Table 1: Muscarinic Receptor Binding Affinities of this compound

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | IC50 (nM) |

| M1 | Data not available | Data not available | Data not available | Data not available |

| M2 | Data not available | Data not available | Data not available | Data not available |

| M3 | Data not available | Data not available | Data not available | Data not available |

| M4 | Data not available | Data not available | Data not available | Data not available |

| M5 | Data not available | Data not available | Data not available | Data not available |

| Note: Specific quantitative binding affinity data for this compound across the five muscarinic receptor subtypes is not readily available in the reviewed public domain literature. |

Functional Antagonism

Functional assays are essential to determine the potency of an antagonist in a physiological context. Schild analysis is a classical pharmacological method used to quantify the competitive antagonism of a drug. This is achieved by measuring the parallel rightward shift in the concentration-response curve of an agonist in the presence of increasing concentrations of the antagonist. The pA2 value, derived from a Schild plot, represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's EC50. A higher pA2 value signifies a more potent antagonist.

Table 2: Functional Antagonist Potency (pA2) of this compound at Muscarinic Receptors

| Receptor Subtype | Agonist | Tissue/System | pA2 Value |

| M1 | Data not available | Data not available | Data not available |

| M2 | Data not available | Data not available | Data not available |

| M3 | Data not available | Data not available | Data not available |

| M4 | Data not available | Data not available | Data not available |

| M5 | Data not available | Data not available | Data not available |

| Note: Specific pA2 values for this compound at the different muscarinic receptor subtypes are not readily available in the reviewed public domain literature. |

Muscarinic Receptor Signaling Pathways

Muscarinic receptors mediate their diverse physiological effects by coupling to different G-proteins, which in turn activate distinct intracellular signaling cascades.

-

M1, M3, and M5 receptors primarily couple to G-proteins of the Gq/11 family.

-

M2 and M4 receptors predominantly couple to G-proteins of the Gi/o family.

This compound, as a muscarinic antagonist, will inhibit these signaling pathways upon binding to the respective receptor subtypes.

Gq/11 Signaling Pathway (M1, M3, M5 Receptors)

Activation of the Gq/11 pathway by acetylcholine leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately results in cellular responses such as smooth muscle contraction and glandular secretion.

Caption: Gq/11 signaling pathway antagonism.

Gi/o Signaling Pathway (M2, M4 Receptors)

Upon activation by acetylcholine, the Gi/o pathway inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). Reduced cAMP levels lead to decreased activity of protein kinase A (PKA). Additionally, the βγ-subunits of the Gi/o protein can directly activate G-protein-gated inwardly rectifying potassium (GIRK) channels, causing hyperpolarization and a reduction in cellular excitability. These actions are prominent in the heart (M2 receptors), leading to a decreased heart rate, and in the central nervous system.

Caption: Gi/o signaling pathway antagonism.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the anticholinergic properties of a compound like this compound.

Radioligand Competition Binding Assay

This protocol outlines the steps to determine the binding affinity (Ki) of this compound for a specific muscarinic receptor subtype.

Caption: Radioligand binding assay workflow.

Materials:

-

Cell membranes expressing the human muscarinic receptor subtype of interest (M1-M5).

-

Radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Vacuum filtration manifold.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to a predetermined protein concentration.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Assay buffer.

-

A fixed concentration of the radiolabeled ligand (typically at or near its Kd).

-

Increasing concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

-

For total binding, add vehicle instead of this compound.

-

For non-specific binding, add a high concentration of a known non-radiolabeled muscarinic antagonist (e.g., 1 µM atropine).

-

-

Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., room temperature) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Schild Plot Analysis for Functional Antagonism

This protocol describes how to determine the pA2 value of this compound, a measure of its functional antagonist potency.

Materials:

-

Isolated tissue preparation known to express the muscarinic receptor subtype of interest (e.g., guinea pig ileum for M3 receptors).

-

Organ bath system with physiological salt solution (e.g., Tyrode's solution) and aeration.

-

Isotonic transducer and data acquisition system.

-

Muscarinic agonist (e.g., carbachol or acetylcholine).

-

This compound.

Procedure:

-

Tissue Preparation and Equilibration: Mount the isolated tissue in the organ bath containing physiological salt solution, maintain at 37°C, and aerate with an appropriate gas mixture (e.g., 95% O₂, 5% CO₂). Allow the tissue to equilibrate under a resting tension for a specified period (e.g., 60 minutes).

-

Control Agonist Concentration-Response Curve: Cumulatively add the muscarinic agonist to the organ bath in increasing concentrations to generate a control concentration-response curve. Record the contractile response at each concentration until a maximal response is achieved.

-

Washout: Thoroughly wash the tissue with fresh physiological salt solution and allow it to return to the baseline resting tension.

-

Antagonist Incubation: Add a known concentration of this compound to the organ bath and incubate for a predetermined time to allow for equilibration (e.g., 30-60 minutes).

-

Second Agonist Concentration-Response Curve: In the presence of this compound, repeat the cumulative addition of the agonist to generate a second concentration-response curve.

-

Repeat with Different Antagonist Concentrations: Repeat steps 3-5 with at least two other increasing concentrations of this compound.

-

Data Analysis:

-

For each concentration of this compound, calculate the EC50 of the agonist.

-

Determine the dose ratio (DR) for each antagonist concentration: DR = EC50 of agonist in the presence of antagonist / EC50 of agonist in the absence of antagonist.

-

Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.

-

Perform a linear regression on the data points. The x-intercept of the regression line is the pA2 value. The slope of the line should be close to 1 for competitive antagonism.

-

Conclusion

This compound is an effective anticholinergic agent that functions as a muscarinic receptor antagonist. While its clinical efficacy as a spasmolytic is well-established, a detailed characterization of its binding profile across all five muscarinic receptor subtypes is not currently available in the public scientific literature. The experimental protocols detailed in this guide provide a robust framework for researchers to undertake such a quantitative analysis. A comprehensive understanding of the affinity and potency of this compound at each muscarinic receptor subtype would be invaluable for refining its therapeutic applications, predicting potential side effects, and guiding the development of novel, more selective antimuscarinic agents. The provided diagrams of the associated signaling pathways and experimental workflows serve as a valuable resource for visualizing the molecular mechanisms and the scientific process involved in the study of this class of drugs.

Piperidolate Hydrochloride CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Piperidolate Hydrochloride, a potent antimuscarinic agent. The document details its chemical properties, mechanism of action, relevant signaling pathways, and standard experimental protocols for its pharmacological evaluation, tailored for a scientific audience.

Core Compound Information

This compound is a well-established anticholinergic compound recognized for its spasmolytic effects on smooth muscle.

Chemical and Physical Properties

Key quantitative data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 129-77-1 | [1] |

| Molecular Formula | C₂₁H₂₆ClNO₂ | [2] |

| Molecular Weight | 359.9 g/mol | [2] |

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). Its primary therapeutic effect, the relaxation of smooth muscle, is achieved through the blockade of M3 muscarinic receptors. These receptors are predominantly coupled to Gq-proteins.[3][4]

Upon stimulation by the endogenous agonist acetylcholine (ACh), M3 receptors activate a well-defined signaling cascade:

-

Gq-Protein Activation: The activated M3 receptor catalyzes the exchange of GDP for GTP on the α-subunit of the associated Gq-protein.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C.

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[3][5]

-

Intracellular Calcium Release: IP₃ diffuses through the cytosol and binds to IP₃ receptors on the sarcoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm.[5]

-

Smooth Muscle Contraction: The elevated intracellular Ca²⁺ concentration leads to the activation of calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates myosin light chains, enabling cross-bridge cycling and resulting in smooth muscle contraction.[4]

This compound competitively binds to the M3 receptor, preventing acetylcholine from initiating this cascade, thereby inhibiting smooth muscle contraction.

Signaling Pathway Diagram

The following diagram illustrates the M3 muscarinic receptor signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The antimuscarinic activity of this compound is classically determined using in vitro isolated tissue bath experiments. The following protocol provides a detailed methodology for assessing its antagonist potency on intestinal smooth muscle.

Isolated Rabbit Ileum Assay for Antagonist Potency (Schild Analysis)

This experiment quantifies the competitive antagonism of this compound against acetylcholine-induced contractions in isolated rabbit ileum. The potency is expressed as a pA₂ value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

1. Materials and Reagents:

-

Tissue: Freshly isolated rabbit ileum.

-

Physiological Salt Solution: Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, Glucose 5.6), maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂).

-

Agonist: Acetylcholine (ACh) chloride stock solution (e.g., 10⁻² M).

-

Antagonist: this compound stock solution (e.g., 10⁻² M).

-

Apparatus: Isolated organ bath system with an isometric force transducer, kymograph or digital data acquisition system.

2. Experimental Workflow:

3. Detailed Methodology:

-

Tissue Preparation: Euthanize a rabbit according to institutional guidelines. Isolate a segment of the ileum, flush its contents with Tyrode's solution, and cut it into 2-3 cm pieces.

-

Mounting: Suspend a tissue segment in an organ bath containing Tyrode's solution at 37°C, aerated with carbogen. One end is attached to a fixed hook, and the other to an isometric force transducer. Apply a resting tension of 1 gram and allow the tissue to equilibrate for 60 minutes, with washes every 15 minutes.

-

Control Concentration-Response Curve (CRC): Obtain a cumulative CRC for acetylcholine. Start with a low concentration (e.g., 10⁻⁹ M) and increase it stepwise (e.g., by half-log increments) until a maximal contraction is achieved. Record the response at each concentration.

-

Antagonist Incubation: After thorough washing and recovery of the tissue to baseline, add a fixed concentration of this compound (e.g., 10⁻⁸ M) to the bath and incubate for 30 minutes.

-

Second CRC: While the antagonist is present, repeat the cumulative acetylcholine CRC. The curve should be shifted to the right.

-

Repeat: Wash the tissue extensively to remove the antagonist. Repeat the incubation and ACh CRC steps with at least two higher concentrations of this compound (e.g., 10⁻⁷ M and 10⁻⁶ M).

4. Data Analysis (Schild Plot):

-

EC₅₀ Calculation: For each ACh CRC (control and in the presence of different antagonist concentrations), determine the EC₅₀ value (the concentration of ACh that produces 50% of the maximal response).

-

Dose Ratio (DR) Calculation: For each concentration of this compound used, calculate the dose ratio using the formula: DR = (EC₅₀ of ACh in the presence of antagonist) / (EC₅₀ of ACh in the absence of antagonist)

-

Schild Plot Construction: Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[Antagonist]) on the x-axis.

-

pA₂ Determination: Perform a linear regression on the plotted points. For a competitive antagonist, the slope of the line should not be significantly different from 1. The x-intercept of the regression line is the pA₂ value.[6][7] This value represents the affinity of the antagonist for the receptor.

This technical guide provides foundational information for researchers working with this compound. The detailed mechanism, signaling pathway, and experimental protocols serve as a robust starting point for further investigation and drug development efforts.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | C21H26ClNO2 | CID 8520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CV Physiology | Vascular Signal Transduction Mechanisms [cvphysiology.com]

- 4. Signaling and regulation of G protein-coupled receptors in airway smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Unraveling Smooth Muscle Contraction: The TRP Link - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic analysis of Piperidolate Hydrochloride (NMR, IR, Mass Spec)

Introduction

Piperidolate Hydrochloride, a tertiary amine antimuscarinic agent, is primarily utilized for its spasmolytic effects on the smooth muscle of the gastrointestinal tract. Its chemical formula is C₂₁H₂₆ClNO₂ with a molecular weight of 359.89 g/mol .[1][2] A thorough understanding of its chemical structure and purity is paramount for its safe and effective use in pharmaceutical formulations. This technical guide provides an in-depth overview of the spectroscopic analysis of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Both ¹H and ¹³C NMR are essential for the structural elucidation and purity assessment of this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides information on the chemical environment of the hydrogen atoms in the molecule. The chemical shifts (δ) are influenced by the neighboring functional groups.

Table 1: Representative ¹H NMR Spectral Data for a Structurally Similar Compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.20 - 7.40 | m | 10H | Aromatic protons (two phenyl rings) |

| 5.10 | s | 1H | Methine proton (CH attached to two phenyl rings) |

| 4.90 | m | 1H | Piperidine ring proton (CH-O) |

| 3.00 - 3.50 | m | 4H | Piperidine ring protons (CH₂-N) |

| 2.50 | q | 2H | Methylene protons of ethyl group (N-CH₂-CH₃) |

| 1.50 - 2.00 | m | 4H | Piperidine ring protons |

| 1.10 | t | 3H | Methyl protons of ethyl group (N-CH₂-CH₃) |

Note: This is representative data for a structurally analogous compound due to the unavailability of a complete, publicly accessible ¹H NMR dataset for this compound.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal.

Table 2: Representative ¹³C NMR Spectral Data for a Structurally Similar Compound

| Chemical Shift (ppm) | Assignment |

| 175.0 | C=O (Ester) |

| 140.0 | Quaternary aromatic carbons |

| 128.0 - 129.0 | Aromatic CH |

| 70.0 | Piperidine C-O |

| 58.0 | Methine C (attached to two phenyl rings) |

| 50.0 - 55.0 | Piperidine CH₂-N |

| 48.0 | N-CH₂ (Ethyl group) |

| 20.0 - 30.0 | Piperidine CH₂ |

| 12.0 | N-CH₂-CH₃ (Ethyl group) |

Note: This is representative data for a structurally analogous compound due to the unavailability of a complete, publicly accessible ¹³C NMR dataset for this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

The IR spectrum of this compound will show characteristic absorption bands corresponding to its various functional groups.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |

| 3050 - 3020 | Medium | Aromatic C-H | Stretch |

| 2970 - 2850 | Strong | Aliphatic C-H | Stretch |

| ~1730 | Strong | C=O (Ester) | Stretch |

| ~1600, ~1495 | Medium-Weak | C=C | Aromatic Ring Stretch |

| ~1240 | Strong | C-O (Ester) | Stretch |

| ~1170 | Strong | C-N | Stretch |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation pattern. For the free base, Piperidolate, the molecular weight is 323.44 g/mol .[2]

Mass Spectral Data

The mass spectrum of Piperidolate will show a molecular ion peak corresponding to its molecular weight, along with several fragment ions.

Table 4: Major Fragments Observed in the Mass Spectrum of Piperidolate

| m/z | Interpretation |

| 323 | [M]⁺ (Molecular ion of the free base) |

| 167 | [C₁₃H₉O]⁺ (Diphenylketene radical cation) |

| 112 | [C₇H₁₄N]⁺ (N-ethylpiperidine fragment) |

| 111 | [C₇H₁₃N]⁺ |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., Deuterated Chloroform - CDCl₃ or Deuterated Dimethyl Sulfoxide - DMSO-d₆) in a clean, dry NMR tube to a final volume of approximately 0.6-0.7 mL.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

-

Instrumentation and Data Acquisition:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Acquire ¹H NMR spectra using a standard pulse sequence.

-

Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence to simplify the spectrum.

-

Optimize acquisition parameters such as the number of scans, relaxation delay, and spectral width to ensure good signal-to-noise ratio and resolution.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder into a pellet-forming die.

-

Press the powder under high pressure (several tons) using a hydraulic press to form a transparent or translucent KBr pellet.

-

-

Instrumentation and Data Acquisition:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the spectrometer.

-

Acquire the IR spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption peaks.

-

Mass Spectrometry

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

-

Instrumentation and Data Acquisition (Electrospray Ionization - ESI):

-

Use a mass spectrometer equipped with an ESI source, often coupled with a liquid chromatography (LC) system for sample introduction.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, and drying gas temperature) to achieve stable ionization.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

For fragmentation analysis (MS/MS), select the precursor ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies.

-

-

Data Processing:

-

Analyze the full scan mass spectrum to determine the mass of the molecular ion.

-

Interpret the MS/MS spectrum to identify the fragmentation pattern and elucidate the structure of the fragment ions.

-

Visualizations

Experimental Workflows

Caption: General workflow for the spectroscopic analysis of this compound.

Logical Relationship of Spectroscopic Data

Caption: Logical flow of interpreting different spectroscopic data to confirm the structure.

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Piperidolate Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Piperidolate Hydrochloride is a synthetic anticholinergic agent belonging to the class of muscarinic receptor antagonists. Its primary pharmacological action is the competitive inhibition of acetylcholine at muscarinic receptors, leading to a reduction in parasympathetic nervous system activity. This mechanism underlies its therapeutic use as an antispasmodic, particularly in the management of gastrointestinal hypermotility. This guide provides a comprehensive overview of the available pharmacodynamic data, including its mechanism of action and impact on intracellular signaling pathways. Notably, a thorough review of publicly available literature reveals a significant lack of quantitative pharmacokinetic data for this compound in humans and preclinical species.

Pharmacodynamics

The pharmacodynamic effects of this compound are a direct consequence of its antagonism at muscarinic acetylcholine receptors (mAChRs).

Mechanism of Action

This compound functions as a competitive antagonist of acetylcholine at muscarinic receptors located on the surface of smooth muscle cells and in secretory glands.[1] By blocking these receptors, it prevents the binding of acetylcholine and inhibits the downstream signaling cascades that lead to smooth muscle contraction and glandular secretion.[1] This results in a relaxation of smooth muscle, particularly in the gastrointestinal tract, and a reduction in secretions, such as saliva and gastric acid.[1]

The therapeutic efficacy of this compound in conditions like irritable bowel syndrome (IBS) and other hypermotility disorders stems from its ability to reduce the frequency and intensity of smooth muscle contractions, thereby alleviating symptoms like cramping, pain, and diarrhea.[1]

Receptor Binding and Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) with multiple subtypes (M1-M5). In gastrointestinal smooth muscle, the predominant subtypes are M2 and M3, with M3 receptors being primarily responsible for mediating contraction.[2] The binding of an agonist, such as acetylcholine, to the M3 receptor activates a cascade of intracellular events. This compound, as an antagonist, blocks the initiation of this cascade.

The primary signaling pathway initiated by M3 receptor activation involves the Gq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 Pathway: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration is a key event leading to muscle contraction.

-

DAG Pathway: DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC). PKC can phosphorylate various downstream targets, contributing to the sustained phase of muscle contraction.

Another critical pathway in smooth muscle contraction is the RhoA/Rho-kinase pathway. M3 receptor activation can also couple to this pathway, leading to the inhibition of myosin light chain phosphatase (MLCP). The inhibition of MLCP results in an increase in the phosphorylated state of the myosin light chain, enhancing the sensitivity of the contractile apparatus to Ca2+ and promoting contraction.

The following diagram illustrates the signaling pathway inhibited by this compound:

Pharmacokinetics

A comprehensive search of the scientific literature and drug databases reveals a notable absence of publicly available, quantitative pharmacokinetic data for this compound. Key parameters such as absorption, distribution, metabolism, and excretion (ADME) have not been well-characterized in humans or preclinical models in the available literature.

Absorption

Following oral administration, this compound is absorbed from the gastrointestinal tract.[1] However, specific details regarding its bioavailability, the time to reach maximum plasma concentration (Tmax), and the peak plasma concentration (Cmax) are not documented in the reviewed sources.

Distribution

After absorption, the drug is distributed throughout the body to its sites of action, primarily the smooth muscles and secretory glands.[1] Information on its volume of distribution and the extent of plasma protein binding is not available.

Metabolism

The metabolism of this compound is presumed to occur primarily in the liver, where it is likely broken down into inactive metabolites.[1] The specific cytochrome P450 (CYP) enzymes involved in its metabolism have not been identified.

Excretion

The metabolites of this compound are expected to be excreted from the body primarily through the kidneys via urine.[1] The elimination half-life and clearance rate have not been reported.

The following diagram provides a logical workflow for a typical pharmacokinetic study, which would be necessary to generate the missing quantitative data for this compound.

Data Presentation

Due to the lack of quantitative data in the public domain, a summary table of pharmacokinetic parameters cannot be provided. Should such data become available through future research, it would be structured as follows:

Table 1: Hypothetical Pharmacokinetic Parameters of this compound

| Parameter | Symbol | Value | Units | Species/Population |

| Peak Plasma Concentration | Cmax | Data Not Available | ng/mL | Data Not Available |

| Time to Peak Concentration | Tmax | Data Not Available | hours | Data Not Available |

| Area Under the Curve | AUC | Data Not Available | ng·h/mL | Data Not Available |

| Elimination Half-life | t1/2 | Data Not Available | hours | Data Not Available |

| Volume of Distribution | Vd | Data Not Available | L/kg | Data Not Available |

| Clearance | CL | Data Not available | L/h/kg | Data Not Available |

| Oral Bioavailability | F | Data Not Available | % | Data Not Available |

| Plasma Protein Binding | Data Not Available | % | Data Not Available |

Experimental Protocols

Detailed experimental protocols for studies specifically on this compound are not available in the reviewed literature. However, a general protocol for assessing the pharmacodynamic effects of an antimuscarinic agent on isolated smooth muscle tissue, a standard method in pharmacology, is provided below.

Isolated Tissue Bath Experiment for Antimuscarinic Activity

Objective: To determine the potency of this compound in antagonizing acetylcholine-induced contractions in isolated guinea pig ileum.

Materials:

-

Guinea pig ileum segment

-

Tyrode's solution (physiological salt solution)

-

Carbogen gas (95% O2, 5% CO2)

-

Isolated organ bath system with a force-displacement transducer

-

Data acquisition system

-

Acetylcholine chloride (agonist)

-

This compound (antagonist)

Methodology:

-

Tissue Preparation: A segment of the terminal ileum is isolated from a euthanized guinea pig and placed in cold, aerated Tyrode's solution. A 2-3 cm piece is cleaned of adhering mesenteric tissue and mounted in the organ bath containing Tyrode's solution at 37°C and continuously bubbled with carbogen.

-

Equilibration: The tissue is allowed to equilibrate for 30-60 minutes under a resting tension of approximately 1 gram, with the bath solution being replaced every 15 minutes.

-

Agonist Concentration-Response Curve: A cumulative concentration-response curve for acetylcholine is generated by adding increasing concentrations of acetylcholine to the bath and recording the resulting isometric contractions.

-

Antagonist Incubation: The tissue is washed, and after it returns to baseline, a known concentration of this compound is added to the bath and allowed to incubate for a predetermined period (e.g., 20-30 minutes).

-

Post-Antagonist Agonist Curve: In the continued presence of this compound, a second cumulative concentration-response curve for acetylcholine is generated.

-

Data Analysis: The concentration-response curves for acetylcholine in the absence and presence of this compound are plotted. The rightward shift of the curve in the presence of the antagonist is indicative of competitive antagonism. The pA2 value, a measure of the antagonist's potency, can be calculated using a Schild plot analysis.

Conclusion and Future Directions

This compound is an effective antimuscarinic agent with a clear mechanism of action at the cellular level. Its ability to block M3 muscarinic receptor-mediated signaling pathways in smooth muscle provides a strong rationale for its clinical use in gastrointestinal spasmodic conditions. However, the striking lack of publicly available quantitative pharmacokinetic data represents a significant gap in the comprehensive understanding of this drug.

Future research should prioritize the characterization of the pharmacokinetic profile of this compound. Well-designed preclinical and clinical studies are required to determine its ADME properties. Such studies would not only enhance the fundamental knowledge of this compound but also provide crucial information for optimizing dosing regimens and understanding potential drug-drug interactions, thereby ensuring its safe and effective use in the appropriate patient populations.

References

In Vitro Stability and Degradation of Piperidolate Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive theoretical framework for the in vitro stability and degradation studies of Piperidolate Hydrochloride. Due to the limited availability of specific experimental data in the public domain for this compound, the degradation pathways, quantitative data, and specific analytical results presented herein are based on established principles of pharmaceutical chemistry and forced degradation studies of molecules with similar functional groups. This guide is intended to serve as a robust starting point for designing and executing laboratory investigations into the stability of this compound.

Introduction

This compound is an anticholinergic drug with a chemical structure featuring a diphenylacetate ester linked to an N-ethylpiperidine moiety. Understanding the in vitro stability and degradation profile of this active pharmaceutical ingredient (API) is critical for formulation development, establishing appropriate storage conditions, and ensuring the safety and efficacy of the final drug product. Forced degradation studies are an essential component of this process, providing insights into the intrinsic stability of the molecule and helping to develop stability-indicating analytical methods.[1][2]

This technical guide outlines a proposed strategy for a comprehensive in vitro stability and degradation study of this compound, detailing potential degradation pathways, experimental protocols, and data presentation formats.

Chemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for designing relevant stability studies.

| Property | Value |

| Chemical Name | (1-ethylpiperidin-3-yl) 2,2-diphenylacetate;hydrochloride |

| Molecular Formula | C₂₁H₂₆ClNO₂ |

| Molecular Weight | 359.9 g/mol |

| Structure | |

| Image of this compound Structure | |

| Functional Groups | Ester (Diphenylacetate), Tertiary Amine (N-ethylpiperidine) |

| Form | Hydrochloride Salt |

Proposed Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a drug substance under various stress conditions to identify likely degradation products and establish degradation pathways.[3][4] The primary degradation pathways anticipated for this compound are hydrolysis of the ester linkage and oxidation of the tertiary amine. Photolytic and thermal degradation are also important to consider.

Summary of Predicted Degradation under Stress Conditions

The following table summarizes the expected outcomes of forced degradation studies on this compound. The percentage degradation is hypothetical and represents a target for achieving meaningful results in a stability-indicating method development.[2]

| Stress Condition | Reagents and Conditions (Proposed) | Expected Degradation (%) | Primary Degradation Pathway | Potential Degradation Products |

| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | 15-25% | Ester Hydrolysis | Diphenylacetic acid, 1-Ethyl-3-hydroxypiperidine |

| Base Hydrolysis | 0.1 M NaOH, 40°C, 8h | 20-30% | Ester Hydrolysis | Diphenylacetic acid, 1-Ethyl-3-hydroxypiperidine |

| Oxidative | 3% H₂O₂, RT, 24h | 10-20% | N-Oxidation | Piperidolate N-oxide |

| Photolytic | ICH Q1B conditions (UV/Vis light) | 5-15% | Photochemical reactions | Various photoproducts |

| Thermal (Dry Heat) | 80°C, 48h | < 5% | Minimal degradation | - |

| Thermal (Humidity) | 60°C / 75% RH, 48h | 5-10% | Ester Hydrolysis | Diphenylacetic acid, 1-Ethyl-3-hydroxypiperidine |

Detailed Experimental Protocols

The following are proposed detailed methodologies for conducting the forced degradation studies and for the analysis of the resulting samples.

Sample Preparation for Forced Degradation

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent such as methanol or a mixture of methanol and water.

-

Acidic Condition: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. After the specified time, cool the solution and neutralize it with an appropriate volume of 0.1 M NaOH.

-

Alkaline Condition: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 40°C for 8 hours. After the specified time, cool the solution and neutralize it with an appropriate volume of 0.1 M HCl.

-

Oxidative Condition: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Store the solution at room temperature for 24 hours, protected from light.

-

Photolytic Condition: Expose a thin layer of solid this compound and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.[5] A control sample should be kept in the dark under the same temperature conditions.

-

Thermal (Dry Heat) Condition: Keep the solid drug substance in an oven at 80°C for 48 hours.

-

Thermal (Humidity) Condition: Expose the solid drug substance to a controlled environment of 60°C and 75% relative humidity for 48 hours.

Stability-Indicating HPLC Method

A reverse-phase high-performance liquid chromatography (RP-HPLC) method would be developed to separate this compound from its potential degradation products.

| Parameter | Proposed Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient Program | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 220 nm (or as determined by UV scan) |

| Injection Volume | 10 µL |

Degradation Product Identification

The structural elucidation of the major degradation products would be performed using hyphenated techniques such as LC-MS/MS and NMR spectroscopy.[6][7]

-

LC-MS/MS: To obtain the molecular weight and fragmentation patterns of the degradation products.

-

NMR: To provide detailed structural information for unambiguous identification.[6]

Visualizations

Proposed Degradation Pathways of this compound

The following diagram illustrates the most probable degradation pathways of this compound under hydrolytic and oxidative stress.

References

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biopharminternational.com [biopharminternational.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 5. snscourseware.org [snscourseware.org]

- 6. Pharmaceutical impurities and degradation products: uses and applications of NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]

An In-Depth Technical Guide to the Discovery and Development of Piperidolate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperidolate Hydrochloride, a synthetic anticholinergic agent, has a significant history in the management of gastrointestinal hypermotility and spasms. This technical guide provides a comprehensive overview of its discovery, historical development, mechanism of action, and key experimental findings. The information is presented with a focus on the scientific and technical details relevant to researchers and professionals in drug development, including detailed experimental protocols, quantitative data, and visualizations of its signaling pathway and development workflow.

Discovery and Historical Development

This compound, chemically known as 1-Ethyl-3-piperidyl diphenylacetate hydrochloride, was first approved in 1954.[1] It was developed and marketed by Lakeside Laboratories, Inc., of Milwaukee, Wisconsin, under the trade name Dactil.[2] Early research and clinical investigations in the 1950s established its efficacy as a peripherally acting antispasmodic agent with a primary application in gastroenterology. It was particularly indicated for the treatment of functional gastrointestinal disorders characterized by smooth muscle spasms, such as irritable bowel syndrome, gastritis, and peptic ulcers.[1]

The development of this compound was part of a broader mid-20th century effort to synthesize and identify new anticholinergic compounds with greater selectivity for the gastrointestinal tract and fewer of the central nervous system side effects associated with older belladonna alkaloids. The research focused on creating a quaternary ammonium compound that would have a more localized effect on the visceral smooth muscle.

Chemical Synthesis

The synthesis of this compound involves the esterification of 1-ethyl-3-piperidinol with diphenylacetic acid, followed by conversion to the hydrochloride salt.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 1-Ethyl-3-piperidinol A solution of 3-hydroxypyridine in ethanol is treated with ethyl bromide to yield 1-ethyl-3-hydroxypyridinium bromide. This intermediate is then subjected to catalytic hydrogenation, typically using a platinum or palladium catalyst, under pressure to reduce the pyridine ring to a piperidine ring, yielding 1-ethyl-3-piperidinol.

Step 2: Synthesis of Diphenylacetyl Chloride Diphenylacetic acid is reacted with thionyl chloride or oxalyl chloride in an inert solvent, such as dichloromethane or benzene, to produce diphenylacetyl chloride. The reaction is typically carried out under reflux, and the excess chlorinating agent and solvent are removed by distillation.

Step 3: Esterification 1-Ethyl-3-piperidinol is dissolved in a suitable aprotic solvent, such as toluene or tetrahydrofuran, along with a tertiary amine base like triethylamine to act as an acid scavenger. Diphenylacetyl chloride is then added dropwise to the solution, usually at a reduced temperature to control the exothermic reaction. The mixture is then stirred at room temperature or with gentle heating to drive the reaction to completion.

Step 4: Formation of the Hydrochloride Salt After the esterification is complete, the reaction mixture is washed with water and a dilute base to remove any unreacted starting materials and byproducts. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is evaporated. The resulting free base of piperidolate is then dissolved in a suitable solvent, such as diethyl ether or isopropanol, and a solution of hydrogen chloride in the same or a compatible solvent is added. This compound precipitates as a white crystalline solid, which is then collected by filtration, washed with a cold solvent, and dried under vacuum.

Mechanism of Action and Signaling Pathway

This compound is a competitive antagonist of acetylcholine at muscarinic receptors.[3] Its primary site of action is on the smooth muscle cells of the gastrointestinal tract. By blocking the binding of acetylcholine, a neurotransmitter that stimulates muscle contraction, this compound leads to muscle relaxation and a reduction in spasms.[3]

The drug exhibits a greater affinity for muscarinic receptors in the gut compared to those in other parts of the body, which accounts for its relatively selective antispasmodic effect. The signaling pathway involves the blockade of M2 and M3 muscarinic receptor subtypes, which are predominantly expressed in the smooth muscle of the gastrointestinal tract.

References

Methodological & Application

Application Notes and Protocols for Piperidolate Hydrochloride in Isolated Organ Bath Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidolate Hydrochloride is a tertiary amine antimuscarinic agent known for its spasmolytic properties on smooth muscle.[1][2][3] These application notes provide a detailed protocol for characterizing the anticholinergic activity of this compound using isolated organ bath experiments, a fundamental technique in pharmacology for studying the effects of drugs on intact tissues.[4] The primary tissue model described here is the guinea pig ileum, a classical preparation for investigating muscarinic receptor antagonists due to its high sensitivity to cholinergic stimulation.[4]

The protocol outlines the determination of the potency of this compound as a competitive antagonist at muscarinic receptors by constructing concentration-response curves to acetylcholine (ACh) in the absence and presence of the antagonist. The data generated allows for the calculation of the pA2 value, a measure of antagonist affinity, through Schild plot analysis.[5][6]

Mechanism of Action: Muscarinic Receptor Antagonism

This compound exerts its pharmacological effects by competitively blocking the action of acetylcholine (ACh) at muscarinic receptors.[1][2][3] In smooth muscle, such as that found in the gastrointestinal tract, ACh released from parasympathetic nerve endings binds to M3 muscarinic receptors on smooth muscle cells. This binding initiates a signaling cascade, leading to an increase in intracellular calcium and subsequent muscle contraction. This compound, by binding to these same receptors without activating them, prevents ACh from binding and thus inhibits smooth muscle contraction, leading to a spasmolytic effect.

Signaling Pathway of Acetylcholine-Induced Smooth Muscle Contraction and its Inhibition by this compound

Caption: Signaling pathway of ACh-induced smooth muscle contraction and its inhibition by this compound.

Experimental Protocols

Materials and Reagents

-

Animal: Male Dunkin-Hartley guinea pig (250-350 g)

-

Drugs: Acetylcholine chloride, this compound

-

Physiological Salt Solution (PSS): Krebs-Henseleit solution (in mM): NaCl 118.4, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25.0, and glucose 11.1.

-

Gases: Carbogen (95% O2, 5% CO2)

-

Equipment: Isolated organ bath system with thermoregulation, isometric force transducer, data acquisition system.

Experimental Workflow

Caption: Experimental workflow for determining the anticholinergic activity of this compound.

Detailed Methodologies

-

Tissue Preparation:

-

Humanely euthanize a guinea pig by a stunning blow to the head followed by exsanguination.

-

Open the abdominal cavity and carefully isolate the terminal ileum.

-

Place the isolated ileum in a petri dish containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen.

-

Gently flush the lumen of the ileum with the Krebs solution to remove its contents.

-

Cut the ileum into segments of 2-3 cm in length.

-

-

Organ Bath Setup and Equilibration:

-

Mount a segment of the ileum in a 10 mL isolated organ bath containing Krebs-Henseleit solution at 37°C and continuously bubble with carbogen.

-

Attach one end of the tissue to a fixed hook at the bottom of the organ bath and the other end to an isometric force transducer.

-

Apply a resting tension of 1 gram to the tissue.

-

Allow the tissue to equilibrate for 60 minutes, washing with fresh Krebs-Henseleit solution every 15 minutes.

-

-

Construction of Acetylcholine Concentration-Response Curve (Control):

-

Record a stable baseline.

-

Add acetylcholine to the organ bath in a cumulative manner, increasing the concentration by approximately half-log units (e.g., 1 nM, 3 nM, 10 nM, 30 nM, 100 nM, 300 nM, 1 µM, 3 µM, 10 µM).

-

Allow the tissue to respond to each concentration until a plateau is reached before adding the next concentration.

-

After obtaining the maximum response, wash the tissue with fresh Krebs-Henseleit solution until the baseline tension is restored.

-

-

Antagonist Incubation and Construction of Second Acetylcholine CRC:

-

Introduce a known concentration of this compound into the organ bath and allow it to incubate with the tissue for a predetermined time (e.g., 30 minutes) to reach equilibrium.

-

Following incubation, repeat the cumulative addition of acetylcholine to construct a second concentration-response curve in the presence of this compound.

-

Wash the tissue thoroughly.

-

-

Repeat with Different Antagonist Concentrations:

-

Repeat step 4 with at least two other concentrations of this compound (e.g., spanning a 10-fold or 100-fold concentration range).

-

Data Presentation and Analysis

The primary data obtained will be the contractile responses of the ileum to acetylcholine, measured in grams of tension. These responses are then expressed as a percentage of the maximum response to acetylcholine in the control curve.

Quantitative Data Summary

| Antagonist Concentration | Agonist (Acetylcholine) EC50 (M) | Dose Ratio (DR) | log(DR-1) |

| Control (0 M) | [Illustrative EC50] | 1 | - |

| [Piperidolate HCl] 1 | [Illustrative EC50] | [Calculated DR] | [Calculated log(DR-1)] |

| [Piperidolate HCl] 2 | [Illustrative EC50] | [Calculated DR] | [Calculated log(DR-1)] |

| [Piperidolate HCl] 3 | [Illustrative EC50] | [Calculated DR] | [Calculated log(DR-1)] |

Schild Plot Analysis

The potency of a competitive antagonist is determined by Schild plot analysis. The dose ratio (DR) is calculated for each antagonist concentration using the formula:

DR = EC50 of agonist in the presence of antagonist / EC50 of agonist in the absence of antagonist

A Schild plot is then constructed by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.

Caption: Logical relationship for Schild plot analysis.

For a competitive antagonist, the Schild plot should yield a straight line with a slope that is not significantly different from 1. The x-intercept of this line is the pA2 value. The pA2 is the negative logarithm of the molar concentration of the antagonist that produces a dose ratio of 2. It is a measure of the affinity of the antagonist for its receptor.

Conclusion

This protocol provides a robust framework for the in vitro characterization of this compound's anticholinergic activity. By following these methodologies, researchers can obtain reliable quantitative data to determine the potency and mechanism of action of this compound on smooth muscle. The use of isolated organ bath techniques remains a cornerstone of pharmacological research, offering valuable insights into drug-receptor interactions in a physiological context.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | AChR | TargetMol [targetmol.com]

- 3. glpbio.com [glpbio.com]

- 4. An analysis of the direct and indirect actions of drugs on the isolated guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Estimation of the dissociation constant of naloxone in the naive and morphine-tolerant guinea-pig isolated ileum: analysis by the constrained Schild plot - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Gastrointestinal Motility in Rats using Piperidolate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidolate Hydrochloride is a potent antimuscarinic agent that functions by competitively antagonizing acetylcholine at muscarinic receptors.[1][2][3] Acetylcholine is a primary neurotransmitter of the parasympathetic nervous system, which plays a crucial role in stimulating smooth muscle contractions in the gastrointestinal (GI) tract.[1][3] By blocking these muscarinic receptors, this compound effectively reduces the frequency and intensity of GI smooth muscle contractions, leading to a decrease in gastrointestinal motility and alleviating symptoms associated with hypermotility disorders.[1][3] Its antispasmodic properties further contribute to the relief of gastrointestinal discomfort.[1][3]

These characteristics make this compound a valuable pharmacological tool for researchers studying gastrointestinal motility in preclinical models, such as rats. By inducing a state of reduced motility, it allows for the investigation of physiological control mechanisms and the evaluation of potential prokinetic therapeutic agents.

Mechanism of Action: Signaling Pathway

This compound exerts its effect by blocking the action of acetylcholine on muscarinic receptors located on the smooth muscle cells of the gastrointestinal tract. This interrupts the downstream signaling cascade that leads to muscle contraction.

Experimental Protocols

Several established methods can be employed to quantify the effects of this compound on gastrointestinal motility in rats. The charcoal meal test is a widely used, simple, and cost-effective method for assessing intestinal transit.

Protocol 1: Charcoal Meal Test for Intestinal Transit

This protocol measures the extent of intestinal transit of a non-absorbable marker (charcoal) within a specific timeframe.

Materials:

-

This compound

-

Vehicle (e.g., sterile saline or distilled water)

-

Charcoal meal suspension (e.g., 5-10% activated charcoal in 5-10% gum acacia or methylcellulose)

-

Male Wistar or Sprague-Dawley rats (200-250 g)

-

Oral gavage needles

-

Surgical scissors and forceps

-

Ruler

Experimental Workflow:

Procedure:

-

Animal Preparation: Fast rats for 18-24 hours before the experiment, with free access to water to ensure an empty stomach.

-

Drug Administration:

-

Divide rats into control and treatment groups.

-

Administer the vehicle to the control group via oral gavage or intraperitoneal (IP) injection.

-

Administer this compound dissolved in the vehicle to the treatment groups at various doses.

-

-

Charcoal Meal Administration: 30-60 minutes after drug administration, administer a standardized volume (e.g., 1-2 mL) of the charcoal meal suspension to each rat via oral gavage.

-

Observation Period: Allow a specific time (e.g., 20-30 minutes) for the charcoal meal to traverse the small intestine.

-

Euthanasia and Dissection: Euthanize the rats by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

-

Measurement:

-

Carefully dissect the entire small intestine from the pyloric sphincter to the ileocecal junction.

-

Lay the intestine flat on a clean surface without stretching.

-

Measure the total length of the small intestine.

-

Measure the distance from the pyloric sphincter to the most distal point reached by the charcoal meal.

-

-

Data Analysis: Calculate the percentage of intestinal transit using the following formula:

% Intestinal Transit = (Distance traveled by charcoal / Total length of the small intestine) x 100

Data Presentation

Table 1: Illustrative Dose-Response of an Anticholinergic Agent on Intestinal Transit in Rats

| Treatment Group | Dose (mg/kg, IP) | N | Total Intestinal Length (cm, Mean ± SEM) | Distance Traveled by Charcoal (cm, Mean ± SEM) | % Intestinal Transit (Mean ± SEM) | % Inhibition of Transit |

| Vehicle (Control) | - | 8 | 105.2 ± 3.1 | 75.6 ± 4.2 | 71.9 ± 3.5 | - |

| Anticholinergic | 0.5 | 8 | 104.8 ± 2.9 | 52.3 ± 3.8 | 49.9 ± 3.1 | 30.6% |

| Anticholinergic | 1.0 | 8 | 106.1 ± 3.5 | 38.1 ± 2.9 | 35.9 ± 2.5 | 50.1% |

| Anticholinergic | 2.0 | 8 | 105.5 ± 3.3 | 25.4 ± 2.1 | 24.1 ± 1.9 | 66.5% |

Note: The data presented in this table is hypothetical and intended for illustrative purposes only. Actual results will vary depending on the specific experimental conditions, including the strain of rat, fasting duration, and composition of the charcoal meal.

Conclusion

This compound is a valuable tool for inducing a controlled and reversible reduction in gastrointestinal motility in rats, facilitating the study of GI physiology and the development of novel prokinetic drugs. The protocols and illustrative data provided herein offer a framework for researchers to design and execute robust experiments in this field. It is imperative to conduct preliminary dose-response studies to establish the optimal experimental parameters for this compound in any new study.

References